molecular formula C14H17ClN2O2 B1594231 Etomidate hydrochloride CAS No. 53188-20-8

Etomidate hydrochloride

Cat. No.: B1594231
CAS No.: 53188-20-8
M. Wt: 280.75 g/mol
InChI Key: NCDXBSVHIGDPOE-RFVHGSKJSA-N
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Mechanism of Action

Target of Action

Etomidate hydrochloride primarily targets the Gamma-Aminobutyric Acid (GABA) receptors in the brain . GABA is the main inhibitory neurotransmitter in the Central Nervous System (CNS) and plays a vital role in regulating neuronal activity .

Mode of Action

Etomidate acts as a positive allosteric modulator on the GABA type A receptor, enhancing the effect of the inhibitory neurotransmitter GABA . It binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor, increasing the duration of time for which the Cl- ionopore is open . This leads to increased chloride ion influx into neurons and subsequent hyperpolarization .

Biochemical Pathways

The primary biochemical pathway affected by etomidate is the GABAergic system . By enhancing the binding of GABA to its receptors, etomidate increases chloride ion influx into neurons. This results in hyperpolarization, which inhibits neuronal firing and leads to sedation, hypnosis, and anesthesia .

Pharmacokinetics

Etomidate has relatively large volumes of distribution and is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . The terminal elimination half-life is 2.4–5h . After intravenous administration, etomidate redistributes rapidly in the body, and rapid elimination also occurs .

Result of Action

The primary result of etomidate’s action is the induction of sedation, hypnosis, and anesthesia . It induces unconsciousness within one circulation time, and recovery from a single dose is rapid with little residual depression .

Action Environment

The action of etomidate is influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s physiological state, such as their cardiovascular stability. Etomidate stands out among other anesthetic agents by having a remarkably stable cardiorespiratory profile, producing no cardiovascular or respiratory depression . It suppresses the adrenocortical axis by inhibiting the enzyme 11β-hydroxylase, making the drug unsuitable for administration by a prolonged infusion or to critically ill patients .

Safety and Hazards

Etomidate suppresses the adrenocortical axis, making it unsuitable for prolonged infusion or critically ill patients. Additionally, involuntary muscle movements may occur as a side effect .

Future Directions

Research is ongoing to develop etomidate analogs that retain its stable cardiorespiratory profile while minimizing its suppressive effect on the adrenocortical axis. ABP-700, a promising analog, has been studied in extensive phase I clinical trials .

Biochemical Analysis

Biochemical Properties

Etomidate hydrochloride acts as a positive allosteric modulator on the γ-aminobutyric acid type A (GABA A) receptor, enhancing the effect of the inhibitory neurotransmitter γ-aminobutyric acid . This interaction with GABA A receptors is the primary biochemical reaction involving this compound .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It depresses the central nervous system (CNS) function via GABA, leading to a state of anesthesia . Unlike other anesthetics, this compound does not induce analgesia .

Molecular Mechanism

This compound binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor, increasing the duration of time for which the Cl- ionopore is open . This prolongs the post-synaptic inhibitory effect of GABA in the thalamus .

Temporal Effects in Laboratory Settings

This compound induces unconsciousness within one circulation time . Recovery is rapid due to extensive redistribution and rapid metabolism . It suppresses the adrenocortical axis by inhibiting the enzyme 11β-hydroxylase, which can last for many hours or even days following a single etomidate bolus dose .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Bolus doses of 0.25 mg/kg and 0.35 mg/kg are found to be the most optimal doses for the induction of anesthesia .

Metabolic Pathways

This compound is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . The metabolism of this compound mainly depends on hepatic esterase activity .

Transport and Distribution

This compound has relatively large volumes of distribution . After intravenous administration, it distributes rapidly to all tissues , with the highest concentrations in fat and liver .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its interaction with the GABA A receptors, which are predominantly located in the cell membrane . The binding of this compound to these receptors influences its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Etomidate hydrochloride is synthesized through a multi-step process involving the reaction of ethyl 3-aminocrotonate with benzyl cyanide to form ethyl 3-(1-phenylethyl)imidazole-5-carboxylate. This intermediate is then hydrolyzed to produce etomidate, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods: In industrial settings, this compound is typically produced in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves the use of solvents and catalysts to facilitate the reactions, followed by purification steps such as crystallization and filtration to obtain the final product .

Properties

IUPAC Name

ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12;/h4-11H,3H2,1-2H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDXBSVHIGDPOE-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN=CN1[C@H](C)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53188-20-8
Record name 1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53188-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etomidate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053188208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.095
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETOMIDATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUM3W5027S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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